molecular formula C9H9NO2 B145638 3,4-Dimethoxybenzonitrile CAS No. 2024-83-1

3,4-Dimethoxybenzonitrile

Cat. No. B145638
Key on ui cas rn: 2024-83-1
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Patent
US05643932

Procedure details

25 g of 3,4-dimethoxybenzonitrile and 23 g of thioacetamide were dissolved in 120 ml of 10% hydrochloric acid-DMF. The solution was heated at 90° C. for 3 hours. The solution was further heated at 130° C. for 5 hours to conduct a reaction. The solvent was removed by distillation. The residue was washed twice with 100 ml of diethyl ether. Similar washing was conducted with 100 ml of water. The resulting crystals were collected by filtration and dried. Recrystallization from methanol was conducted to obtain 18.7 g of 3,4-dimethoxythiobenzamide as light brown columnar crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:6]#[N:7].C(N)(=[S:15])C>Cl.CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:6]([NH2:7])=[S:15] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1OC
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
120 mL
Type
solvent
Smiles
Cl.CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was further heated at 130° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
WASH
Type
WASH
Details
The residue was washed twice with 100 ml of diethyl ether
WASH
Type
WASH
Details
Similar washing
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=S)N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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